![molecular formula C7H13N B15314703 3-Ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B15314703.png)
3-Ethylbicyclo[1.1.1]pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylbicyclo[1.1.1]pentan-1-amine is a unique chemical compound characterized by its bicyclic structure. The bicyclo[1.1.1]pentane framework is known for its high strain energy and rigidity, making it an interesting subject for research in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylbicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . Another approach involves the homolytic aromatic alkylation of benzene, which is a metal-free method .
Industrial Production Methods: Industrial production of this compound is still under development, with research focusing on scalable and efficient synthetic protocols. The strain-release amination technique has been highlighted as a promising method for the industrial synthesis of bicyclo[1.1.1]pentane derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethylbicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into corresponding oxides.
Reduction: Reduction reactions can be used to modify the bicyclic structure, often employing reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
3-Ethylbicyclo[1.1.1]pentan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of 3-Ethylbicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets through its amine group. The compound can participate in various biochemical pathways, including enzyme inhibition and receptor binding. Its rigid structure allows for specific interactions with target molecules, enhancing its efficacy in biological systems .
Comparación Con Compuestos Similares
Bicyclo[1.1.1]pentan-1-amine: This compound shares the same bicyclic core but lacks the ethyl group, making it less sterically hindered.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting diverse chemistry.
Uniqueness: 3-Ethylbicyclo[1.1.1]pentan-1-amine is unique due to its ethyl substitution, which adds steric bulk and influences its reactivity and interaction with other molecules. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H13N |
|---|---|
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
3-ethylbicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C7H13N/c1-2-6-3-7(8,4-6)5-6/h2-5,8H2,1H3 |
Clave InChI |
PXZSLSBCPFASST-UHFFFAOYSA-N |
SMILES canónico |
CCC12CC(C1)(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B15314622.png)

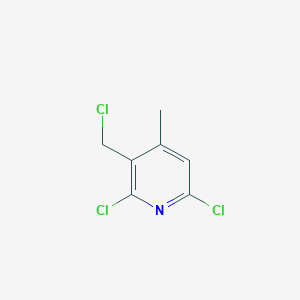

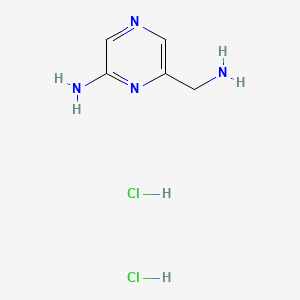
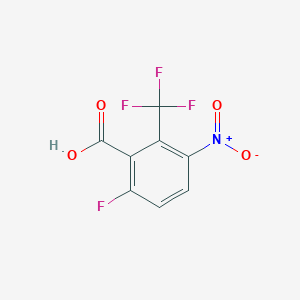
![8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B15314651.png)
![ethyl 3-(3,4-dichlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15314665.png)
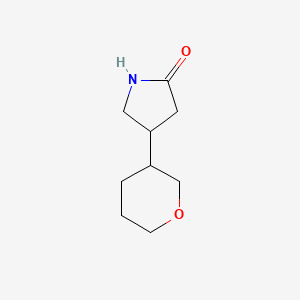
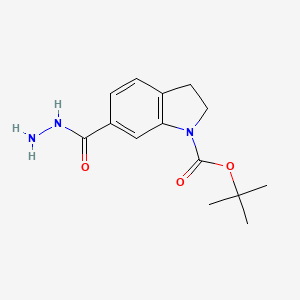
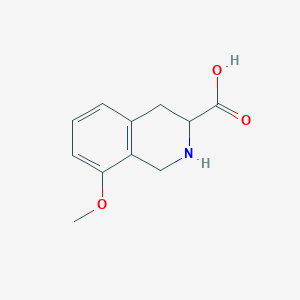

![3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B15314717.png)
![2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B15314719.png)
